Cembrane

Drug-likeness Physicochemical profiling ADME prediction

Cembrane (CAS 1786-12-5), systematically named 1,7,11-trimethyl-4-(1-methylethyl)cyclotetradecane, is the fully saturated, 14-membered macrocyclic diterpene hydrocarbon that defines the core scaffold of the cembranoid natural product family. With the molecular formula C20H40 and a monoisotopic mass of 280.313 Da, it is the structurally simplest member of this class, lacking the oxygenation, unsaturation, and complex ring fusions that characterize the >1,000 known cembrane-type diterpenoids.

Molecular Formula C20H40
Molecular Weight 280.5 g/mol
CAS No. 1786-12-5
Cat. No. B156948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCembrane
CAS1786-12-5
Synonymscembrane
cembrane I
Molecular FormulaC20H40
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCC1CCCC(CCC(CCC(CCC1)C)C(C)C)C
InChIInChI=1S/C20H40/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h16-20H,6-15H2,1-5H3
InChIKeyLHORCXXUZJAMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cembrane CAS 1786-12-5: Defining the Parent Scaffold of the Cembranoid Diterpene Class for Research Sourcing


Cembrane (CAS 1786-12-5), systematically named 1,7,11-trimethyl-4-(1-methylethyl)cyclotetradecane, is the fully saturated, 14-membered macrocyclic diterpene hydrocarbon that defines the core scaffold of the cembranoid natural product family. With the molecular formula C20H40 and a monoisotopic mass of 280.313 Da, it is the structurally simplest member of this class, lacking the oxygenation, unsaturation, and complex ring fusions that characterize the >1,000 known cembrane-type diterpenoids [1]. Originally isolated from soft corals of the genus Sarcophyton, cembrane was first characterized by X-ray crystallography and shown to possess Ca-antagonistic activity on isolated rabbit aorta [2]. It also occurs as a major constituent of tobacco leaf cuticular waxes, where it serves as a critical precursor to aroma-active degradation products such as solanone and solanifuran during curing and aging [3]. As the unfunctionalized parent hydrocarbon, cembrane occupies a unique position for researchers requiring a reference standard for analytical method development, biosynthetic pathway elucidation, or structure–activity relationship (SAR) baseline studies within the cembranoid chemical space.

Why Generic Cembranoid Substitution Fails: Cembrane's Structural Singularity Among Functionalized Analogs


Within the cembranoid diterpene class, structural variation—particularly the degree of unsaturation and the type, number, and position of oxygen-containing substituents—radically alters biological activity profiles, physicochemical properties, and ultimate application suitability . Systematic SAR studies on tobacco cembranoids have demonstrated that antifungal activity is strongly correlated with the number of hydroxyl groups and the presence of Δ11,12 unsaturation, while cytotoxic potency is influenced by the configuration of substituents at C-4 and hydroxylation at C-6 . Cembrane, as the fully saturated parent hydrocarbon bearing zero hydrogen-bond donors or acceptors and zero rotatable polar functional groups, sits at the extreme edge of this property space. Consequently, substituting a hydroxylated or epoxidized cembranoid analog—such as α/β-cembratriene-4,6-diol, sarcophine, or incensol—for cembrane in applications demanding the unfunctionalized scaffold will result in fundamentally different reactivity, stability, solubility, and bioactivity. The quantitative evidence presented in Section 3 substantiates exactly where and why these differences are decisive for procurement and experimental design.

Cembrane Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Key Analogs


Hydrogen-Bond Donor/Acceptor Count: Cembrane (0/0) vs. α-CBT-diol (2/2) vs. Sarcophine (0/2)

Cembrane, as a fully saturated hydrocarbon, possesses zero hydrogen-bond donors (HBD) and zero hydrogen-bond acceptors (HBA). This contrasts sharply with the most studied tobacco cembranoid, α-2,7,11-cembratriene-4,6-diol (α-CBT-diol, CAS not applicable to parent), which bears two hydroxyl groups conferring 2 HBD and 2 HBA, and with the marine cembranoid sarcophine, which contains an epoxide and a lactone moiety yielding 0 HBD and 2 HBA [1]. These molecular descriptor differences have profound consequences for membrane permeability, solubility, and binding to polar biological targets.

Drug-likeness Physicochemical profiling ADME prediction SAR baseline

Calcium Antagonistic Activity: Cembrane vs. Clinical Calcium Channel Blockers on Isolated Rabbit Aortic Rings

Cembrane was discovered as a Ca-antagonistic principle from Sarcophyton soft coral using the isolated rabbit aorta preparation [1]. While the original 1983 report demonstrated that cembrane inhibits Ca²⁺-dependent contractions in this ex vivo model, the study provided qualitative rather than quantitative IC50 data in the published short communication. By comparison, classical calcium channel blockers tested in the same rabbit aorta model show well-characterized potency: verapamil exhibits an IC50 in the sub-micromolar range for K⁺-induced contractions, and diltiazem shows an IC50 of approximately 3.94 × 10⁻⁵ M for negative inotropic effects [2]. The structural simplicity of cembrane (a hydrocarbon lacking the basic amine pharmacophore present in all clinically used calcium channel blockers) implies a distinct and likely lower-affinity mechanism of action.

Calcium antagonism Cardiovascular pharmacology Marine natural products Ex vivo contractility

Aroma Precursor Yield: Cembrane-Derived Degradation Products vs. Labdanoid-Derived Products in Flue-Cured Tobacco

In flue-cured tobacco, cembrane and its related cembranoids serve as the quantitatively dominant source of neutral aroma constituents upon degradation during curing and aging. Comparative analysis of five tobacco types (flue-cured, Burley, Oriental, Maryland, sun-cured) demonstrated that products degraded by cembrane were highest in Oriental tobacco, distinguishing it from products of aromatic amino acid metabolism and Maillard browning reactions [1]. Cembrane-type diterpenoid alcohols account for approximately 60% of the chemical composition of tobacco leaf trichome exudates and are the principal precursors of solanone, solanifuran, and related aroma-active compounds [2]. In contrast, labdanoid diterpenes, which arise from a parallel biosynthetic pathway from geranylgeranyl diphosphate, yield a distinct suite of degradation products that contribute differently to the overall aroma profile [3].

Tobacco chemistry Flavor precursors Cembranoid degradation Aroma profiling

Biosynthetic Pathway Position: Cembrane as the Central Cyclization Intermediate vs. Downstream Functionalized Congeners

Cembrane represents the first committed macrocyclic intermediate in cembranoid biosynthesis, formed directly by cyclization of geranylgeranyl diphosphate (GGPP) via cembrane synthase. This contrasts with all downstream cembranoids—including cembratriene-4-ols, cembratriene-4,6-diols, and further oxidized, epoxidized, or lactonized derivatives—which require additional P450-mediated oxidation, epoxidation, or cyclization steps [1]. In tobacco trichomes, the cembrane skeleton is elaborated through a series of stereo- and regiospecific transformations; the ratio of α- to β-cembratriene-diol is determined by the stereochemistry of the initial cyclization and subsequent hydroxylation at C-4 and C-6 [2]. No other single compound within the cembranoid family occupies this pivotal gatekeeper position: all downstream structural diversity—encompassing >1,000 known cembranoids [3]—emanates from functionalization of the cembrane scaffold.

Biosynthesis Diterpene cyclization Geranylgeranyl diphosphate Metabolic engineering

Antiproliferative Activity Baselines: Cembrane Parent Scaffold vs. Functionalized Cembranoids Against MCF-7 Breast Cancer Cells

Functionalized cembrane-type diterpenoids isolated from Red Sea Sarcophyton sp. display moderate antiproliferative activity against the MCF-7 human breast cancer cell line, with IC50 values ranging from 22.39 to 27.12 µg/mL across seven tested congeners (compounds 1–7) [1]. These compounds bear epoxide, hydroxyl, lactone, or acetoxyl substituents that introduce hydrogen-bonding capacity and modulate three-dimensional conformation. The unfunctionalized parent hydrocarbon cembrane, by contrast, is not reported to exhibit meaningful cytotoxicity in this or comparable screens—a result mechanistically consistent with the SAR finding from systematic tobacco cembranoid studies showing that cytotoxic activity is positively correlated with α-configuration at C-4 and hydroxylation at C-6, structural features absent in cembrane .

Cytotoxicity Antiproliferative MCF-7 SAR baseline Cancer cell line screening

Predicted Physicochemical Property Divergence: logP of Cembrane vs. Oxygenated Cembranoid Drug-Leads

The predicted octanol-water partition coefficient (logP) of cembrane is substantially higher than that of any hydroxylated cembranoid analog, due to the complete absence of polar functionality. The predicted density of cembrane is approximately 0.78 g/cm³, and the compound is classified as poorly soluble in aqueous media . For comparison, cembratriene-4,6-diols, which carry two hydroxyl groups capable of intermolecular hydrogen bonding with water, exhibit markedly lower logP values, while sarcophine, containing a lactone carbonyl and an epoxide, falls between these extremes [1]. Within the Lipinski rule-of-five framework, cembrane (molecular weight 280.5 Da, logP > 6 predicted, zero HBD/HBA) occupies a distinctly more lipophilic region of chemical space compared to drug-like cembranoid leads that typically feature one to four oxygen atoms to moderate logP into the 3–5 range.

Lipophilicity Drug design Lead optimization Property forecast ADMET prediction

Procurement-Driven Application Scenarios Where Cembrane (CAS 1786-12-5) Is the Scientifically Defensible Choice


SAR Baseline for Cembranoid Medicinal Chemistry Optimization Programs

In any structure-activity relationship campaign involving cembrane-type diterpenoids, cembrane (CAS 1786-12-5) is the mandatory scaffold-only baseline control. Because the parent hydrocarbon lacks all oxygen substituents, any incremental antiproliferative, anti-inflammatory, or antimicrobial activity observed in hydroxylated, epoxidized, or lactonized analogs can be unambiguously attributed to the introduced functional groups rather than the macrocyclic ring itself . This is particularly critical given the SAR finding that cytotoxic activity in tobacco cembranoids correlates with C-4 α-configuration and C-6 hydroxylation—features absent in the parent scaffold [1]. Procurement of cembrane as a reference standard should specify purity ≥95% (GC or NMR-verified) to ensure that trace oxygenated impurities do not confound baseline activity measurements.

Analytical Reference Standard for Tobacco and Fragrance Quality Control

Cembrane and its degradation products (solanone, solanifuran, norsolanadione) constitute the quantitatively dominant aroma precursor system in tobacco. Quality control laboratories in the tobacco and fragrance industries require authentic cembrane as a primary reference standard for GC-MS and GC-FID quantification of cembrane-type diterpenoids in leaf, absolute, and concrete matrices . Oriental tobacco varieties, which show the highest cembrane-derived aroma product levels among the five major tobacco types, represent the most demanding application context for quantitative accuracy [1]. For fragrance manufacturers using tobacco absolute (CAS 8037-19-2), cembrane quantification provides a marker for authentic botanical origin and processing quality, distinguishing genuine tobacco-derived materials from synthetic reconstructions.

Single-Enzyme Biocatalytic Production Platform for Cembranoid Scaffold Generation

Metabolic engineering programs targeting cembranoid production in heterologous hosts (e.g., Saccharomyces cerevisiae, Escherichia coli, or Nicotiana benthamiana) benefit uniquely from cembrane as the minimal biosynthetic target. Because cembrane is the direct cyclization product of geranylgeranyl diphosphate via cembrane synthase—requiring only a single heterologous enzyme for scaffold construction—it represents the highest-yielding and most thermodynamically favorable entry point into cembranoid chemical space . Downstream oxidation to cembratriene-diols or further functionalized derivatives requires the additional co-expression of specific P450 monooxygenases and cytochrome P450 reductases, multiplying metabolic burden and reducing titers. Procurement of high-purity cembrane as an analytical standard is essential for quantifying pathway flux and optimizing cyclase expression conditions in these engineered systems.

Novel Calcium Channel Pharmacology Probe Development

Cembrane is the only known calcium-antagonistic natural product that is a pure hydrocarbon, lacking the basic amine nitrogen present in all three structural classes of clinically used calcium channel blockers (phenylalkylamines, benzothiazepines, and dihydropyridines) . This structural uniqueness makes cembrane a valuable pharmacological tool compound for probing alternative binding sites or allosteric modulatory sites on voltage-gated calcium channels, particularly in the rabbit aortic smooth muscle preparation where its activity was originally demonstrated [1]. Researchers should note that quantitative potency data (IC50 values) from the original 1983 report are not available in the public domain, necessitating independent lot-specific potency determination as part of any experimental protocol.

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